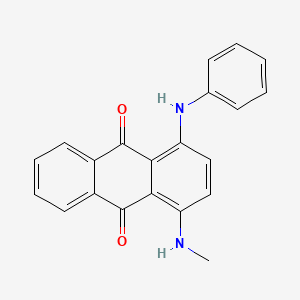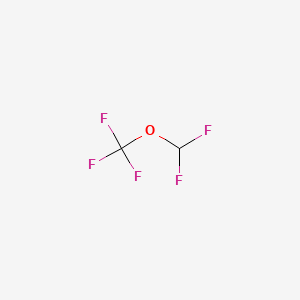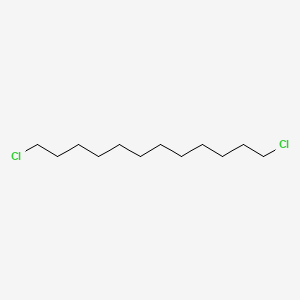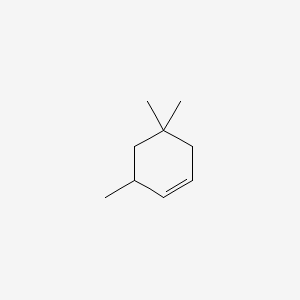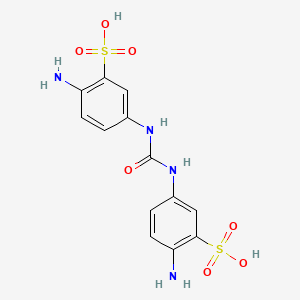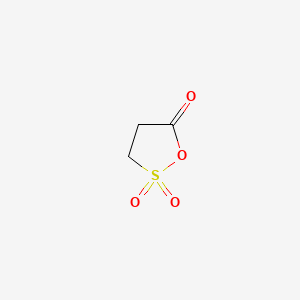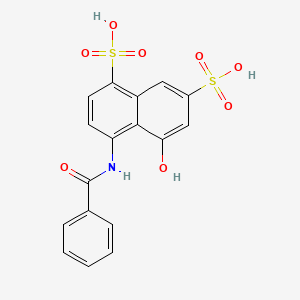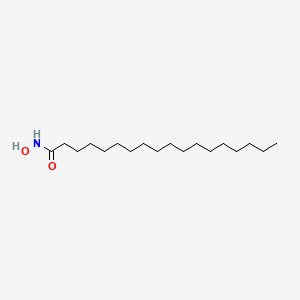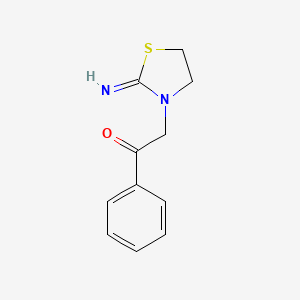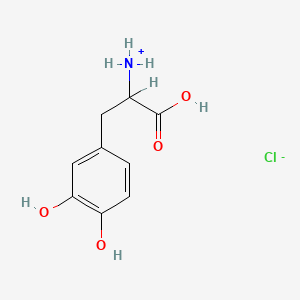
3-Hydroxy-L-tyrosine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a significant compound in the field of biochemistry and medicine due to its role as a precursor to several neurotransmitters, including dopamine, norepinephrine, and epinephrine . This compound is widely studied for its applications in treating neurological disorders such as Parkinson’s disease.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-L-tyrosine hydrochloride typically involves the hydroxylation of L-tyrosine. One common method is the enzymatic conversion using tyrosine phenol-lyase, which catalyzes the addition of a hydroxyl group to the benzene ring of L-tyrosine . The reaction conditions usually involve a temperature range of 25-55°C and a pH of 7-11 .
Industrial Production Methods: Industrial production often employs microbial fermentation and enzymatic catalysis due to their efficiency and specificity. These methods offer advantages such as high enantioselectivity and lower production costs compared to traditional chemical synthesis .
化学反応の分析
Types of Reactions: 3-Hydroxy-L-tyrosine hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form catecholamines, which are crucial neurotransmitters.
Substitution: The hydroxyl group can be substituted through alkylation or acylation reactions to produce various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Catecholamines (e.g., dopamine)
Substitution: Alkylated or acylated derivatives of 3-Hydroxy-L-tyrosine
科学的研究の応用
3-Hydroxy-L-tyrosine hydrochloride has a wide range of applications in scientific research:
作用機序
The primary mechanism of action of 3-Hydroxy-L-tyrosine hydrochloride involves its conversion to dopamine by the enzyme tyrosine hydroxylase . This conversion is crucial for the synthesis of other neurotransmitters such as norepinephrine and epinephrine. The compound’s ability to cross the blood-brain barrier allows it to effectively increase dopamine levels in the brain, which is particularly beneficial in treating Parkinson’s disease .
類似化合物との比較
L-Tyrosine: A precursor to 3-Hydroxy-L-tyrosine, it is less effective in crossing the blood-brain barrier.
DOPA: Another derivative of L-tyrosine, it is used similarly in the treatment of neurological disorders.
Phenylalanine: An essential amino acid that serves as a precursor to L-tyrosine.
Uniqueness: 3-Hydroxy-L-tyrosine hydrochloride is unique due to its high efficacy in crossing the blood-brain barrier and its direct role in dopamine synthesis. This makes it particularly valuable in the treatment of Parkinson’s disease and other dopamine-related disorders .
特性
CAS番号 |
5796-14-5 |
|---|---|
分子式 |
C9H12ClNO4 |
分子量 |
233.65 g/mol |
IUPAC名 |
(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO4.ClH/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5;/h1-2,4,6,11-12H,3,10H2,(H,13,14);1H/t6-;/m0./s1 |
InChIキー |
IIYCFYBNWUGFSA-RGMNGODLSA-N |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)[NH3+])O)O.[Cl-] |
異性体SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)O.Cl |
正規SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)O.Cl |
| 5796-14-5 | |
配列 |
X |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


